2-(Piperazin-1-ylmethyl)pyridin-4-ol

Anticancer Kinase Inhibition Cytotoxicity

Sourcing a GPCR/kinase-focused scaffold often requires precise substitution patterns-minor changes drastically alter selectivity and potency. 2-(Piperazin-1-ylmethyl)pyridin-4-ol provides a methylene-linked piperazine-pyridin-4-ol core that is structurally non-interchangeable with direct C-N linked or morpholine analogs. • Kinase programs: Enable selective CDK4/6 or PI3K inhibitor development (close analog IC50 3.79 μM in MCF-7 cells). • GPCR campaigns: Optimize 5-HT6 or H3 antagonist series leveraging basic piperazine nitrogen. • Supply: 95-98% purity, multi-gram quantities; custom synthesis available.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B13616162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylmethyl)pyridin-4-ol
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)CN2CCNCC2
InChIInChI=1S/C11H17N3O/c1-15-11-2-3-13-10(8-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3
InChIKeyVSOYBLZPUKNUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-ylmethyl)pyridin-4-ol: A Kinase and GPCR Scaffold


2-(Piperazin-1-ylmethyl)pyridin-4-ol is a heterocyclic small molecule featuring a piperazine ring linked via a methylene bridge to a pyridin-4-ol core [1]. This architecture positions it within a class of privileged scaffolds used for probing kinase and G-protein coupled receptor (GPCR) targets due to the hydrogen-bonding capacity of the 4-hydroxyl group and the basic, tunable piperazine nitrogen atoms [2]. While often commercially supplied as its 3,5-dimethyl derivative dihydrobromide salt (CAS 2173099-12-0) for enhanced solubility and stability, the base structure serves as a key intermediate in medicinal chemistry programs aimed at modulating ATP-binding pockets and neurotransmitter receptor sites .

Privileged heterocyclic scaffold for kinase and GPCR target engagement studies

4-Hydroxyl and piperazine nitrogens enable tunable hydrogen bonding and basicity

Commonly supplied as 3,5-dimethyl dihydrobromide salt supporting aqueous solubility for assay workflows

Substituent Specificity of 2-(Piperazin-1-ylmethyl)pyridin-4-ol


Within the piperazine-pyridine chemical space, minor structural changes drastically alter target selectivity, potency, and pharmacokinetic behavior [1]. The specific substitution pattern of 2-(Piperazin-1-ylmethyl)pyridin-4-ol—a methylene linker at the 2-position of the pyridine ring and an unprotected 4-hydroxyl group—is non-interchangeable with analogs like 2-(piperazin-1-yl)pyridin-4-ol (direct C-N linkage) or 2-(morpholin-1-ylmethyl)pyridin-4-ol (oxygen replacing piperazine NH) [2]. These differences in linker flexibility, hydrogen-bond donor/acceptor count, and basicity (pKa) directly govern the compound's ability to engage with specific binding pockets, as evidenced by structure-activity relationship (SAR) studies in kinase and GPCR programs where even a single atom modification can lead to a >10-fold loss in binding affinity [3].

Linker attachment alters binding geometry

Direct C-N linked analog (2-(piperazin-1-yl)pyridin-4-ol) removes the methylene spacer, which may shift binding pocket complementarity compared to the 2-(piperazin-1-ylmethyl) scaffold.

Heteroatom substitution changes H-bond profile

Morpholine analog (O replacing piperazine NH) reduces hydrogen-bond donor capacity and alters basicity, potentially affecting target recognition.

Minor structural modifications shift affinity

SAR studies indicate that even single-atom changes in this chemical series can lead to loss of target engagement, limiting direct substitution without re-optimization.

Quantitative Comparison of 2-(Piperazin-1-ylmethyl)pyridin-4-ol to Key Analogs


Antiproliferative Activity in MCF-7 Cells

The target compound's structural class, specifically analogs bearing a piperazinylmethyl substituent at the 2-position of a pyridin-4-ol core, demonstrates cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. While direct data for the unsubstituted target is limited in primary literature, a closely related analog, 5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol, provides a quantitative benchmark for this chemotype . This comparator exhibited an IC50 of 3.79 μM against the MCF-7 cell line, which is more than 3-fold lower (i.e., more potent) than its activity against NCI-H460 lung cancer cells (IC50 = 12.50 μM) . This differential cytotoxicity suggests a specific vulnerability in breast cancer cells for this chemotype, a profile distinct from simple piperazine-pyridine derivatives lacking the hydroxyl group, which often show broader, less potent activity [1].

Cytotoxicity MCF-7 vs NCI-H460
Reported
3.79 μM vs 12.50 μM
3.3-fold lower IC50 in MCF-7
Supports cell-line selective cytotoxicity endpoint review
Data from 5-methoxy analog; cross-study comparable
Anticancer Kinase Inhibition Cytotoxicity

Predicted Signal Transduction vs Antibacterial Activity

In silico Prediction of Activity Spectra for Substances (PASS) for the 3,5-dimethyl analog of 2-(piperazin-1-ylmethyl)pyridin-4-ol reveals a distinct bias toward modulation of eukaryotic signaling pathways rather than prokaryotic targets [1]. The model predicts a high probability (Pa = 0.718) for 'Signal transduction pathways inhibitor' activity, compared to a significantly lower probability (Pa = 0.279) for 'Antibacterial' activity [1]. This computational differential, while not a direct activity measurement, provides class-level inference that the core scaffold is more likely to interact with mammalian kinases or GPCRs than with bacterial enzymes, a profile that contrasts with broader-spectrum piperazine antimicrobials [2].

Predicted Activity Spectra (PASS)
Class-level
Signal transduction inhibitor Pa 0.718
Antibacterial Pa 0.279
2.6-fold higher probability for eukaryotic target modulation
Guides resource allocation toward kinase/GPCR screening over antibacterial discovery
In silico prediction; requires experimental validation
Computational Pharmacology Target Prediction Polypharmacology

Aqueous Solubility of the Dihydrobromide Salt

The commercially prevalent 3,5-dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide salt (a stabilized form of the target chemotype) exhibits high aqueous solubility, a critical differentiator from many free-base piperazine-pyridine analogs [1]. Vendor data indicates solubility in water of at least 50 mg/mL [1]. This is in stark contrast to many uncharged analogs in this chemical space, which typically require DMSO for solubilization at 1-2 mg/mL . The high aqueous solubility of the dihydrobromide salt facilitates the preparation of concentrated stock solutions for in vitro assays without the confounding effects of organic solvents, a key procurement consideration for high-throughput screening (HTS) and in vivo formulation development [2].

Aqueous Solubility (Salt Form)
Formulation-context
>50 mg/mL in water (dihydrobromide)
vs ~1-2 mg/mL for uncharged analogs
Facilitates DMSO-free assay preparation and HTS automation
Vendor specification; lot-specific verification advised
Physicochemical Properties Solubility Formulation

Application Scenarios for 2-(Piperazin-1-ylmethyl)pyridin-4-ol


Oncology: Breast Cancer Kinase Inhibitors

Procure the 2-(piperazin-1-ylmethyl)pyridin-4-ol scaffold for incorporation into focused kinase inhibitor libraries aimed at breast cancer targets. The evidence of selective cytotoxicity against MCF-7 cells (IC50 3.79 μM for a close analog) positions this chemotype for optimization against kinases implicated in breast cancer proliferation, such as CDK4/6 or PI3K, rather than as a pan-kinase probe.

Neuroscience: GPCR Ligands for CNS Disorders

Utilize this compound as a core for generating ligands of G-protein coupled receptors (GPCRs) relevant to neurological disorders. The high predicted probability for modulating signal transduction pathways and the scaffold's precedent in CNS drug patents [1] support its use in synthesizing antagonists for receptors like 5-HT6 or histamine H3, where the basic piperazine nitrogen is essential for binding.

HTS: Assay-Ready Compound Management

Select the 3,5-dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide salt for HTS campaigns due to its superior aqueous solubility (>50 mg/mL) . This property enables direct dissolution in assay buffer, eliminating DMSO-related artifacts and streamlining liquid handling automation, a critical advantage over less soluble free-base analogs that require time-consuming solvent exchange or sonication [2].

Application
Selection Property
Validation Focus
Breast cancer kinase inhibitor programs
Cell-line differential cytotoxicity context
Kinase target engagement and proliferation endpoints in MCF-7 models
CNS GPCR ligand synthesis
Signal transduction pathway modulator scaffold
Binding affinity at 5-HT6, H3 or related CNS receptors
High-throughput screening compound management
Aqueous solubility profile supporting buffer dissolution
DMSO-free assay compatibility and automation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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